Furosemide glucuronide

Vue d'ensemble

Description

Furosemide acyl glucuronide is a metabolite of Furosemide.

Applications De Recherche Scientifique

Effet diurétique et soulagement de l'œdème

Le furosemide glucuronide est connu pour son effet diurétique, qui est utilisé dans le traitement anti-hypertensif et pour le soulagement de l'œdème. C'est un produit majeur de biotransformation du furosemide avec un effet diurétique actif .

Pharmacocinétique dans le traitement anti-hypertensif

La pharmacocinétique du this compound est cruciale dans le traitement anti-hypertensif. Après administration orale, le furosemide est rapidement absorbé, et son métabolite joue un rôle important dans la biodisponibilité et l'efficacité du médicament .

Impact sur la fonction rénale

Le this compound affecte la fonction rénale en médiatisant la clairance du furosemide par les voies rénales. L'inflammation peut réduire l'activité des OAT1/3 et UGT1A9/1A1 rénaux, qui sont responsables de la clairance du furosemide et de la formation de son glucuronide .

Nano-préparation pour une administration améliorée

Des recherches ont été menées sur la préparation de nanoparticules de furosemide, qui comprend le this compound comme l'un de ses métabolites. Cette nano-préparation vise à améliorer l'administration et l'efficacité du médicament .

Pharmacodynamique dans diverses conditions de santé

La pharmacodynamique du this compound est évaluée dans différentes conditions de santé telles que l'insuffisance cardiaque congestive, l'insuffisance rénale et la cirrhose, fournissant des informations sur ses effets thérapeutiques et sa variabilité entre les patients .

Utilisation clinique chez les patients pédiatriques et adultes

Le this compound a été utilisé en toute sécurité et efficacement chez les patients pédiatriques et adultes en raison de son délai d'action rapide et de sa courte durée d'action, ce qui le rend bénéfique dans les contextes cliniques qui nécessitent un médicament avec un potentiel diurétique plus élevé .

Activité Biologique

Furosemide acyl glucuronide (FG) is a significant metabolite of furosemide, a widely used loop diuretic. Understanding its biological activity is crucial for assessing its pharmacological effects, therapeutic efficacy, and potential toxicity. This article reviews the current knowledge regarding the biological activity of FG, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.

Pharmacokinetics of Furosemide Acyl Glucuronide

Furosemide undergoes extensive hepatic and renal metabolism, with approximately 50% of its elimination attributed to glucuronidation. The formation of FG occurs primarily in the liver and kidneys through the action of UDP-glucuronosyltransferases (UGTs), particularly UGT1A4 . The pharmacokinetics of FG are characterized by biphasic elimination kinetics, consisting of an initial rapid phase followed by a prolonged elimination phase. The half-life of FG can extend from 20 to 30 hours due to enterohepatic recirculation, which may lead to accumulation in patients with renal impairment .

Table 1: Pharmacokinetic Parameters of Furosemide and Furosemide Acyl Glucuronide

| Parameter | Furosemide | Furosemide Acyl Glucuronide |

|---|---|---|

| Half-life | 2 hours | 20-30 hours |

| Clearance (renal) | 50% | Variable; affected by renal function |

| Formation pathway | Hepatic and renal | Primarily hepatic via UGTs |

| Elimination phase | Rapid | Slow |

FG is believed to contribute to the pharmacological effects of furosemide by inhibiting the Na+/2Cl-/K+ co-transport system in the renal tubules. This action enhances diuresis, although the primary mechanism has traditionally been attributed to furosemide itself . Studies suggest that FG may also play a role in drug interactions and idiosyncratic drug reactions due to its reactive nature as an acyl glucuronide .

Case Studies and Clinical Implications

Research indicates that in patients with end-stage renal failure, the accumulation of both furosemide and FG can lead to altered pharmacodynamics. For instance, repetitive dosing may result in prolonged diuretic effects and increased risk of adverse reactions due to elevated plasma concentrations . A study examining renal clearance found significant differences between the initial and later phases, indicating that FG's renal clearance decreases over time, which may affect therapeutic outcomes .

In Vitro Studies on Biological Activity

In vitro studies have demonstrated that FG can be hydrolyzed by beta-glucuronidase and is sensitive to alkaline conditions. This property is critical for understanding its stability and reactivity in biological systems. For example, FG's concentration decreases at a first-order rate in alkaline pH environments, which may influence its bioavailability and therapeutic efficacy .

Table 2: In Vitro Stability of Furosemide Acyl Glucuronide

| pH Level | Stability (Rate of Hydrolysis) |

|---|---|

| <6.0 | Low |

| 6.0 - 8.5 | Moderate |

| >8.5 | High |

Propriétés

IUPAC Name |

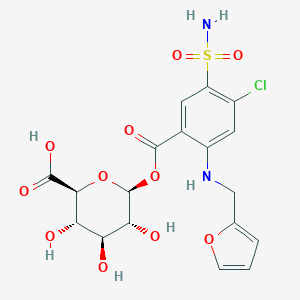

(2S,3S,4S,5R,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29)/t12-,13-,14+,15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVHHPUYELVHRE-GLRLOKQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401120112 | |

| Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401120112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72967-59-0 | |

| Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72967-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furosemide glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072967590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401120112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUROSEMIDE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6C1SX3FIJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.